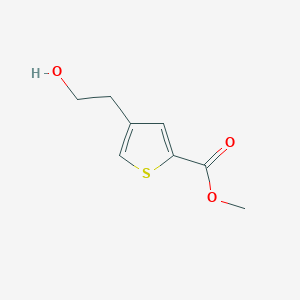

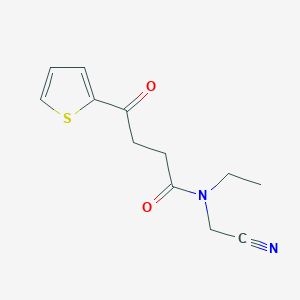

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

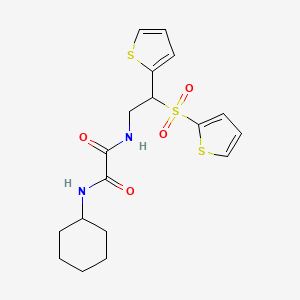

“Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H10O3S . It has a molecular weight of 186.23 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate”, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald synthesis involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .科学研究应用

Organic Semiconductors

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate: is a thiophene derivative, which is a critical component in the development of organic semiconductors . These materials are essential for creating flexible electronic devices. The thiophene ring’s ability to stabilize charge through resonance makes it an excellent choice for conducting polymers used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as effective corrosion inhibitors . The sulfur-containing ring structure of thiophene interacts with metal surfaces to form a protective layer, thereby preventing the metal from oxidizing and corroding. This application is particularly valuable in environments where metals are exposed to harsh chemicals or extreme conditions .

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties . They have been identified as having anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate can be used as a precursor in synthesizing drugs that leverage these properties.

Material Science

In the field of material science , thiophene derivatives are utilized for their unique properties. They can be incorporated into polymers to enhance material strength, flexibility, and chemical resistance. This makes them suitable for a variety of applications, including coatings, sealants, and composite materials .

Synthesis of Biologically Active Compounds

The thiophene ring is a common motif in many biologically active compounds . It is often used in medicinal chemistry to improve the efficacy and selectivity of new drugs. Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate can be involved in the synthesis of such compounds, contributing to the development of new therapeutic agents .

Anti-Microbial and Antioxidant Agents

Recent studies have shown that thiophene derivatives can be synthesized to create compounds with anti-microbial and antioxidant properties . These compounds can be used in the treatment of infectious diseases and in the prevention of oxidative stress-related conditions.

属性

IUPAC Name |

methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5,9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZULKROWRXVUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

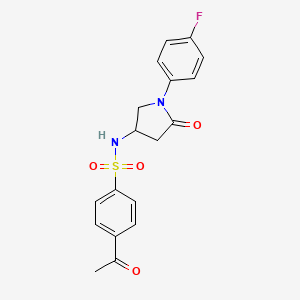

![(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2950106.png)

![5-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2950108.png)

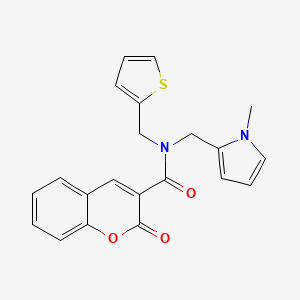

![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2950112.png)

![N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2950123.png)